IR-797 Chloride: A Comprehensive Technical Guide for Researchers
IR-797 Chloride: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical structure, properties, and applications of IR-797 chloride, a near-infrared fluorescent dye and photosensitizer.
IR-797 chloride is a versatile polymethine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum. Its unique photophysical properties make it a valuable tool in various research and development areas, including photodynamic therapy, fluorescent imaging, and as a component in drug delivery systems. The ability of NIR light to penetrate deeper into biological tissues compared to visible light makes IR-797 chloride particularly suitable for in vivo imaging and therapeutic applications.
Chemical Structure and Identification
IR-797 chloride, systematically named 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride, is a cationic cyanine dye.[1] Its structure consists of two indoline rings linked by a polymethine chain, which is responsible for its characteristic spectral properties.
Chemical Structure:
(Image source: Santa Cruz Biotechnology)
Physicochemical and Spectral Properties
The key properties of IR-797 chloride are summarized in the table below, providing a quick reference for experimental design and application.
| Property | Value | References |
| IUPAC Name | 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride | [1] |
| CAS Number | 110992-55-7 | [1] |
| Molecular Formula | C₃₁H₃₄Cl₂N₂ | [1] |
| Molecular Weight | 505.52 g/mol | |
| Appearance | Solid | |
| Melting Point | 116.7 - 128.0 °C | |
| Absorption Max (λmax) | 797 nm (in Methanol) | |
| ~700 nm | ||
| Solubility | Soluble in Methanol | |
| 10 mM in DMSO | ||
| Storage Temperature | Room Temperature or -20°C |
Note: Discrepancies in the absorption maximum may be due to solvent effects or measurement conditions.
Key Experimental Protocols
While specific protocols for IR-797 chloride are often application-dependent and may require optimization, this section provides a detailed methodology for a general cellular staining procedure for fluorescence microscopy, a common application for this type of dye.
General Protocol for Staining Adherent Cells with IR-797 Chloride for Fluorescence Microscopy:
Materials:
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IR-797 chloride
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Dimethyl sulfoxide (DMSO) for stock solution
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Phosphate-buffered saline (PBS), pH 7.4
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Cell culture medium
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Fixation solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (Optional, for intracellular targets)
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Mounting medium
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Glass coverslips and microscope slides
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Adherent cells cultured on sterile glass coverslips in a petri dish or multi-well plate
Procedure:
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Stock Solution Preparation: Prepare a 1-10 mM stock solution of IR-797 chloride in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
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Cell Culture: Culture adherent cells on sterile glass coverslips until they reach the desired confluency (typically 60-80%).
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Staining:
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Dilute the IR-797 chloride stock solution to the desired final working concentration (typically in the low micromolar range, optimization is recommended) in pre-warmed cell culture medium or PBS.
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Remove the cell culture medium from the cells.
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Wash the cells gently with PBS.
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Add the staining solution to the cells and incubate for a duration determined by optimization (e.g., 15-30 minutes) at 37°C in a CO₂ incubator, protected from light.
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Washing:
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Remove the staining solution.
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Wash the cells two to three times with PBS to remove unbound dye.
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Fixation (Optional but Recommended):
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Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilization (for intracellular targets):
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If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
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Wash the cells three times with PBS.
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Mounting:
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Mount the coverslip onto a microscope slide using a suitable mounting medium.
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Imaging:
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Image the stained cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation ~790 nm / Emission >810 nm).
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for fluorescently labeling cells for microscopy.
Caption: General workflow for staining adherent cells with IR-797 chloride.
Applications in Research and Development
IR-797 chloride's properties lend it to several key research applications:
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Photodynamic Therapy (PDT): As a photosensitizer, IR-797 chloride can be used to generate reactive oxygen species upon irradiation with NIR light, leading to localized cell death. This makes it a promising agent for cancer therapy research, where targeted cell killing is desired.
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Fluorescent Imaging: Its fluorescence in the NIR window allows for high-resolution imaging in biological samples with reduced background autofluorescence and deeper tissue penetration compared to visible light fluorophores. This is particularly advantageous for in vivo imaging studies in animal models.
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Drug Delivery Systems: IR-797 chloride can be encapsulated within or conjugated to nanoparticles to create theranostic agents. These systems can simultaneously deliver a therapeutic payload and provide a fluorescent signal for tracking the biodistribution and target accumulation of the delivery vehicle.
Signaling Pathway Interactions
Currently, there is no evidence to suggest that IR-797 chloride directly participates in or modulates specific cellular signaling pathways. Its primary mechanism of action in biological systems is as a fluorescent probe for imaging or as a photosensitizer that induces cytotoxicity through light activation, rather than through specific receptor binding or enzyme inhibition.
